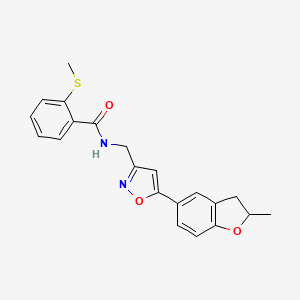

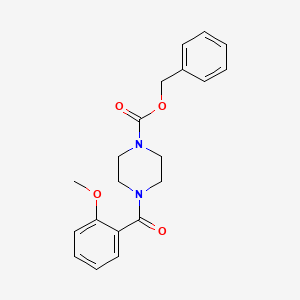

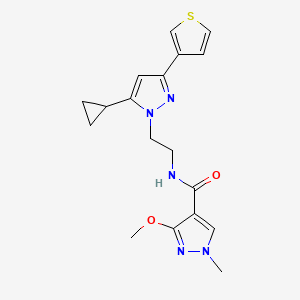

![molecular formula C11H16N2O B2729371 N-[2-(benzylamino)ethyl]acetamide CAS No. 124929-77-7](/img/structure/B2729371.png)

N-[2-(benzylamino)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(benzylamino)ethyl]acetamide (NBEA) is an amide compound that has been widely studied in the scientific community due to its unique properties and potential applications. NBEA is a white, crystalline solid that is slightly soluble in water, ethanol, and chloroform. It has been used in a variety of scientific applications, including synthesis, drug development, and biomedical research.

Scientific Research Applications

Design and Synthesis of Antifolates

A study by Gangjee et al. (2007) focused on the design and synthesis of classical and nonclassical antifolates, aiming at potential inhibitors of dihydrofolate reductase (DHFR) for antitumor applications. This research is significant for developing new chemotherapeutic agents, highlighting the synthesis techniques and biological evaluations of these compounds for their inhibitory actions against human DHFR and tumor cells in culture Design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates.

Selective Inhibition of Nitric Oxide Synthase

Garvey et al. (1997) described the selective inhibition of inducible nitric- oxide synthase (iNOS) by N-(3-(Aminomethyl)benzyl)acetamidine (1400W), highlighting its potential in modulating nitric oxide levels in various disease states. The study emphasized the compound's selectivity for iNOS over other nitric oxide synthase isoforms, suggesting therapeutic applications in conditions where iNOS activity contributes to pathology 1400W Is a Slow, Tight Binding, and Highly Selective Inhibitor of Inducible Nitric-oxide Synthase in Vitro and in Vivo.

Anticancer Drug Synthesis

Sharma et al. (2018) explored the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, focusing on its structure and potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This study exemplifies the application of compound synthesis and structural analysis in designing drugs with specific targets in cancer treatment Synthesis, structure and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide.

Enzymatic Synthesis Processes

Magadum and Yadav (2018) conducted research on the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating a novel approach to synthesizing intermediates for antimalarial drugs. This research highlights the utility of enzymatic processes in achieving selective reactions, important for the efficient production of pharmaceutical intermediates Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics.

Mechanism of Action

Target of Action

It is known that similar compounds often interact with proteins or enzymes in the body to exert their effects .

Mode of Action

The compound may interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is likely that the compound’s interaction with its targets influences various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The compound’s interaction with its targets likely leads to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(benzylamino)ethyl]acetamide .

properties

IUPAC Name |

N-[2-(benzylamino)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXRLNWPEMYVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

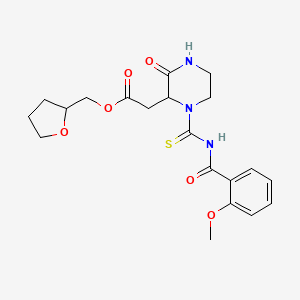

![1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2729288.png)

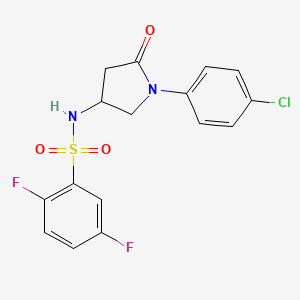

![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)

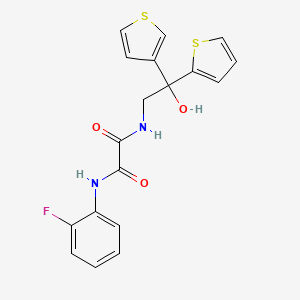

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729299.png)

![3-(Furan-2-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2729302.png)